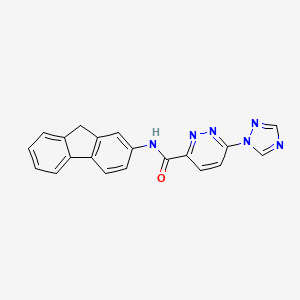

N-(9H-fluoren-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

Description

Properties

IUPAC Name |

N-(9H-fluoren-2-yl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N6O/c27-20(18-7-8-19(25-24-18)26-12-21-11-22-26)23-15-5-6-17-14(10-15)9-13-3-1-2-4-16(13)17/h1-8,10-12H,9H2,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITKVOLZZBUQXQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=NN=C(C=C4)N5C=NC=N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9H-fluoren-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Fluorenyl Intermediate: The synthesis begins with the preparation of the fluorenyl intermediate through the reaction of fluorene with appropriate reagents under controlled conditions.

Triazole Ring Formation: The next step involves the formation of the triazole ring by reacting the fluorenyl intermediate with 1,2,4-triazole under specific conditions, such as the presence of a catalyst and a suitable solvent.

Pyridazine Core Construction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(9H-fluoren-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with hydrogenated functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing the triazole moiety exhibit antimicrobial properties. A study synthesized derivatives of triazoles and tested their efficacy against multidrug-resistant strains of bacteria and fungi. While the minimum inhibitory concentrations were generally above 256 μg/mL, some derivatives showed promising activity against Gram-positive bacteria .

Cancer Research

Triazole derivatives are being investigated for their anticancer properties. The incorporation of the pyridazine scaffold in N-(9H-fluoren-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide could enhance its interaction with biological targets involved in cancer pathways. Preliminary docking studies suggest that this compound may effectively bind to specific proteins implicated in tumor growth .

Organic Light Emitting Diodes (OLEDs)

The unique structural features of N-(9H-fluoren-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide make it a candidate for use in OLEDs. The fluorenyl group is known for its excellent photophysical properties, which can be beneficial in enhancing the efficiency of light emission when used as a host material in OLED devices .

Synthesis and Evaluation

A significant study focused on synthesizing various derivatives based on the triazole and pyridazine frameworks. These derivatives were evaluated for their biological activity against various microbial strains. The results indicated that modifications to the triazole ring could improve antimicrobial efficacy, suggesting a pathway for developing new therapeutic agents .

Computational Studies

Computational methods have been employed to predict the binding affinities of N-(9H-fluoren-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide with target proteins involved in disease mechanisms. Molecular dynamics simulations have shown that this compound stabilizes interactions within protein pockets crucial for its biological activity .

Mechanism of Action

The mechanism of action of N-(9H-fluoren-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

Pyridazine vs. Carbazole and Imidazopyridazine

- Pyridazine (Target Compound) : The pyridazine ring is electron-deficient, promoting interactions with nucleophilic residues in target proteins. This contrasts with carbazole derivatives (e.g., compounds 24 and 25 from Salih et al.), which have electron-rich aromatic systems that favor π-π stacking or charge-transfer interactions .

Substituent Effects

Triazole vs. Halogen/Methyl Groups

- The triazole group in the target compound offers hydrogen-bond acceptor/donor capabilities, which are absent in halogenated tetrahydrocarbazoles (e.g., chloro/fluoro derivatives in ).

- Methyl or methyl-D3 groups (e.g., in ’s patented compound) improve metabolic stability but reduce polarity compared to the triazole .

Fluorenyl vs. Other Aromatic Systems

- This contrasts with smaller substituents like phenyl () or carbazole (), which balance lipophilicity and solubility more effectively .

Physicochemical Properties

Table 1: Comparative physicochemical profiles.

Biological Activity

N-(9H-fluoren-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) of this compound, with a focus on its efficacy against various cancer cell lines and other pharmacological properties.

Chemical Structure and Properties

The compound’s chemical formula is CHNO, and it features a triazole ring which is known for its biological significance. The presence of the fluorenyl group enhances its lipophilicity, potentially improving cellular uptake.

Synthesis

The synthesis of N-(9H-fluoren-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide typically involves multi-step reactions that include the formation of the triazole and pyridazine moieties. The synthetic pathway often utilizes coupling reactions between appropriate precursors to yield the final product.

Anticancer Activity

Numerous studies have investigated the anticancer properties of compounds containing triazole and pyridazine moieties. For instance:

- Cell Line Studies : The compound has been evaluated against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). In vitro studies demonstrated significant cytotoxicity with IC values ranging from 1.06 to 2.73 μM against these cell lines .

| Cell Line | IC Value (μM) |

|---|---|

| MCF-7 | 1.23 ± 0.18 |

| A549 | 1.06 ± 0.16 |

| HeLa | 2.73 ± 0.33 |

The mechanism by which N-(9H-fluoren-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide exerts its anticancer effects may involve inhibition of key signaling pathways associated with tumor growth and proliferation. For example, compounds with similar structures have shown to inhibit c-Met kinase activity, which is crucial in many cancers .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the triazole and pyridazine rings can significantly affect biological activity:

- Triazole Substituents : Variations in substituents on the triazole ring can enhance potency against specific cancer types.

- Pyridazine Modifications : Altering the position or type of substituents on the pyridazine ring also influences the compound's efficacy and selectivity for cancer cells.

Case Studies

A notable study highlighted the synthesis and biological evaluation of similar triazole derivatives where structural variations led to different levels of cytotoxicity against various cancer cell lines . The findings emphasized that even minor changes in chemical structure could result in substantial differences in biological activity.

Q & A

Q. Advanced Optimization :

- Reaction Solvent Selection : Anhydrous DMF or THF improves yield by minimizing hydrolysis of intermediates .

- Catalyst Screening : Palladium/XPhos systems enhance coupling efficiency for sterically hindered fluorenyl groups .

How can researchers resolve contradictions in NMR and mass spectrometry data during structural validation?

Q. Basic Approach :

- NMR Discrepancies : Assign peaks using 2D NMR (HSQC, HMBC) to distinguish between rotational isomers caused by restricted rotation in the carboxamide group .

- Mass Spectrometry : High-resolution MS (HRMS) with ESI+ ionization confirms molecular ion peaks, while MS/MS fragmentation patterns validate substituent connectivity .

Q. Advanced Analysis :

- Dynamic NMR (DNMR) : Quantify rotational barriers in the carboxamide bond by variable-temperature NMR to explain split signals .

- Isotopic Labeling : Use deuterated solvents or synthetic precursors to trace unexpected adducts in mass spectra .

What chromatographic methods are optimal for purity analysis and impurity profiling?

Q. Basic Methodology :

- HPLC Conditions : Use a C18 column (e.g., Purospher® STAR) with a gradient of 0.1% formic acid in acetonitrile/water. Monitor at 254 nm for triazole and pyridazine UV absorption .

- Impurity Identification : Compare retention times with pharmacopeial standards for common by-products like dehalogenated intermediates or hydrolysis products .

Q. Advanced Challenges :

- Chiral Purity : Employ chiral stationary phases (e.g., Chiralpak IA) to resolve enantiomeric impurities if asymmetric centers form during synthesis .

- LC-MS Coupling : Combine HPLC with ion-trap MS to characterize trace impurities at <0.1% levels .

How can computational modeling guide the design of derivatives with improved bioactivity?

Q. Basic Applications :

- Docking Studies : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinases), focusing on the triazole’s hydrogen-bonding capacity and the fluorenyl group’s hydrophobic interactions .

- QSAR Models : Corrogate substituent electronic parameters (Hammett σ) with in vitro activity data to prioritize synthetic targets .

Q. Advanced Techniques :

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100 ns trajectories to assess entropic contributions to binding .

- Free Energy Perturbation (FEP) : Calculate relative binding energies for fluorenyl vs. alternative aryl groups to optimize selectivity .

What strategies mitigate low yields in the final coupling step of the synthesis?

Q. Basic Troubleshooting :

Q. Advanced Solutions :

- Microwave-Assisted Synthesis : Reduce reaction time from 24 hr to 30 min while maintaining >85% yield via controlled microwave heating .

- Flow Chemistry : Implement continuous-flow systems to improve mixing and heat transfer in large-scale reactions .

How should researchers address discrepancies between in vitro and cellular activity data?

Q. Basic Considerations :

- Membrane Permeability : Measure logP values (e.g., shake-flask method) to assess whether the fluorenyl group’s hydrophobicity enhances or impedes cellular uptake .

- Metabolic Stability : Incubate the compound with liver microsomes to identify rapid degradation pathways (e.g., CYP450-mediated oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.